Cas no 1368413-36-8 (methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate)

methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate
- Methyl 2,4,5-trimethyl-β-oxobenzenepropanoate
- EN300-1844938
- 1368413-36-8
-
- インチ: 1S/C13H16O3/c1-8-5-10(3)11(6-9(8)2)12(14)7-13(15)16-4/h5-6H,7H2,1-4H3
- InChIKey: BYMYXWFJWFQSBW-UHFFFAOYSA-N
- ほほえんだ: C(C1C=C(C(=CC=1C)C)C)(=O)CC(=O)OC
計算された属性
- せいみつぶんしりょう: 220.109944368g/mol
- どういたいしつりょう: 220.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844938-0.1g |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate |
1368413-36-8 | 0.1g |
$767.0 | 2023-09-19 | ||
Enamine | EN300-1844938-0.25g |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate |
1368413-36-8 | 0.25g |
$801.0 | 2023-09-19 | ||
Enamine | EN300-1844938-5.0g |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate |
1368413-36-8 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1844938-10g |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate |
1368413-36-8 | 10g |
$3746.0 | 2023-09-19 | ||
Enamine | EN300-1844938-5g |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate |
1368413-36-8 | 5g |
$2525.0 | 2023-09-19 | ||
Enamine | EN300-1844938-10.0g |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate |
1368413-36-8 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1844938-0.05g |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate |
1368413-36-8 | 0.05g |
$732.0 | 2023-09-19 | ||
Enamine | EN300-1844938-2.5g |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate |
1368413-36-8 | 2.5g |
$1707.0 | 2023-09-19 | ||
Enamine | EN300-1844938-1.0g |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate |
1368413-36-8 | 1g |
$871.0 | 2023-06-02 | ||
Enamine | EN300-1844938-0.5g |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate |
1368413-36-8 | 0.5g |
$836.0 | 2023-09-19 |
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoateに関する追加情報
Research Brief on Methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate (CAS: 1368413-36-8): Recent Advances and Applications
Methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate (CAS: 1368413-36-8) is a significant intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its role as a precursor in the development of novel therapeutic agents and its potential applications in drug discovery. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging applications in chemical biology and medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate, emphasizing its utility in the construction of heterocyclic scaffolds. The study demonstrated that this compound serves as a versatile building block for the synthesis of pyrazole and pyrimidine derivatives, which exhibit promising antimicrobial and anti-inflammatory properties. The optimized synthetic route achieved a yield of 85%, showcasing its efficiency for large-scale production.
Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, examined the compound's role in the development of kinase inhibitors. The researchers utilized methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate as a key intermediate to synthesize a series of small-molecule inhibitors targeting the JAK-STAT signaling pathway. Preliminary in vitro assays revealed that these inhibitors displayed potent activity against JAK2, with IC50 values in the nanomolar range, suggesting potential applications in treating myeloproliferative disorders.
Furthermore, a 2024 preprint on ChemRxiv highlighted the compound's use in photopharmacology. The study described the design of light-activated prodrugs incorporating methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate as a photosensitive moiety. Upon irradiation, these prodrugs released active therapeutic agents with spatiotemporal precision, offering a novel approach for targeted drug delivery in cancer therapy. The findings underscore the compound's versatility in advancing precision medicine.
In addition to its pharmaceutical applications, methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate has garnered attention in agrochemical research. A 2023 report in Pest Management Science detailed its incorporation into novel fungicides with enhanced efficacy against Fusarium species. The compound's structural features were found to improve the bioavailability and environmental stability of the fungicides, addressing challenges in crop protection.
In conclusion, methyl 3-oxo-3-(2,4,5-trimethylphenyl)propanoate (CAS: 1368413-36-8) continues to be a focal point in interdisciplinary research, bridging chemical synthesis and biological applications. Its role as a multifunctional intermediate in drug discovery, photopharmacology, and agrochemical development underscores its significance in the field. Future studies are expected to explore its potential in additional therapeutic areas and sustainable chemistry initiatives.
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